3-Bromo-4-methoxybenzimidamide hydrochloride

Vue d'ensemble

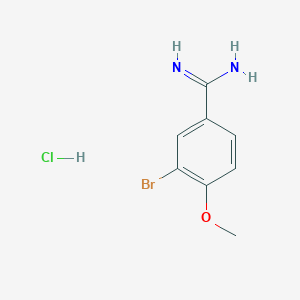

Description

3-Bromo-4-methoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a derivative of benzimidamide, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzimidamide hydrochloride typically involves the bromination of 4-methoxybenzaldehyde followed by subsequent reactions to introduce the imidamide group. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions often require solvent-free environments to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in bulk.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-4-methoxybenzimidamide hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation reactions may produce corresponding benzimidazole derivatives.

Applications De Recherche Scientifique

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | React 3-bromo-4-methoxybenzonitrile with hydrazine hydrate in an appropriate solvent (e.g., ethanol). |

| 2 | Heat the mixture to facilitate the formation of the benzimidamide structure. |

| 3 | Isolate the product through filtration and recrystallization from suitable solvents. |

This method yields high purity and good yield of the hydrochloride salt form, which enhances solubility and stability for further applications.

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives of 3-bromo-4-methoxybenzimidamide hydrochloride. For instance, compounds derived from this structure have shown promising results against breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Properties

Research indicates that compounds related to this compound possess antimicrobial activity against various pathogens. They have been tested against resistant strains of bacteria, showing effectiveness comparable to conventional antibiotics .

Drug Development

The structural features of this compound are conducive to modifications that can enhance its pharmacological profile. It serves as a scaffold for developing new inhibitors targeting specific enzymes involved in cancer progression or bacterial resistance mechanisms.

Case Studies

- Inhibition of Tankyrases : Compounds based on benzimidamide structures have been investigated for their ability to inhibit tankyrases, which are implicated in cancer cell proliferation. One study reported that a derivative exhibited selective inhibition with an IC50 value of approximately 1.5 nM against TNKS-2, indicating potential as a therapeutic agent .

- Antitubercular Activity : Another study focused on optimizing derivatives of benzimidamide for antitubercular activity, highlighting their potential in treating resistant strains of Mycobacterium tuberculosis .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of 3-Bromo-4-methoxybenzimidamide hydrochloride is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved depend on the structure of the derivative and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 3-Bromo-4-methoxybenzimidamide hydrochloride.

4-Methoxybenzimidamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.

3-Bromo-4-methoxybenzonitrile: Another related compound with a nitrile group instead of the imidamide group.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development.

Activité Biologique

3-Bromo-4-methoxybenzimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects against various cancer cell lines. This article reviews the synthesis, biological mechanisms, and research findings surrounding this compound, drawing from diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with an appropriate amine under acidic conditions. The structural formula can be represented as follows:

This compound features a bromine atom and a methoxy group on the benzene ring, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Its activity is often compared with standard chemotherapy agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-4-methoxybenzimidamide | MCF-7 (Breast) | 2.16 ± 0.52 |

| MDA-MB-231 | 3.21 ± 0.48 | |

| Erlotinib (Standard) | MCF-7 | 0.421 ± 0.03 |

The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent in oncology .

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, particularly Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a critical role in glycolysis, and its inhibition can lead to reduced energy production in rapidly dividing cancer cells. The compound showed promising results in both in vitro and in vivo models, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival. This inhibition leads to decreased proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 cell lines, the compound exhibited higher potency than conventional drugs like erlotinib, with IC50 values indicating effective inhibition of cell growth .

- GAPDH Inhibition Study : Research focused on GAPDH revealed that the compound could significantly reduce enzyme activity, leading to impaired glycolytic function in cancer cells, thus supporting its role as a potential therapeutic agent .

Propriétés

IUPAC Name |

3-bromo-4-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJLSSLJPIVCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549812 | |

| Record name | 3-Bromo-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126007-99-6 | |

| Record name | 3-Bromo-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.